1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a fluorophenyl group and an oxadiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole nucleus reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nucleus, due to the presence of electron-donating groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and reactivity.
1-[(2-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole:
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: The methyl group may affect the compound’s lipophilicity and biological activity.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVAWCQDNBKQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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